[2-(Allyloxy)phenyl]methanol
Overview
Description
[2-(Allyloxy)phenyl]methanol: is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . It is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a methanol group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, [2-(Allyloxy)phenyl]methanol is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . The recommended precautionary statements are P301 + P312 + P330, which suggest that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .
Mechanism of Action
Target of Action
The primary targets of [2-(Allyloxy)phenyl]methanol are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Phenolic compounds, which this molecule is a type of, are known to have a wide range of interactions with biological targets . They can induce apoptosis, regulate carcinogen metabolism, and suppress cell adhesion and DNA binding . More research is required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Phenolic compounds in general are known to affect a variety of biochemical pathways, but the specifics for this compound require further investigation .
Result of Action
As a phenolic compound, it may have antioxidant properties and could potentially interact with a variety of cellular targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ether Cleavage Method: One common method for synthesizing [2-(Allyloxy)phenyl]methanol involves the cleavage of aromatic methyl ethers using reagents like 2-(diethylamino)ethanethiol.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of advanced organic synthesis techniques, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Allyloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Substitution: This compound can participate in nucleophilic and electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Br2, Cl2) and acids (HCl, HBr) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated phenols, substituted aromatic compounds.
Comparison with Similar Compounds
[2-(Methoxy)phenyl]methanol: Similar structure but with a methoxy group instead of an allyloxy group.
[2-(Ethoxy)phenyl]methanol: Similar structure but with an ethoxy group instead of an allyloxy group.
[2-(Propoxy)phenyl]methanol: Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness:
- The presence of the allyloxy group in [2-(Allyloxy)phenyl]methanol imparts unique reactivity and properties compared to its methoxy, ethoxy, and propoxy analogs. This makes it a valuable compound in various chemical reactions and applications.
Properties
IUPAC Name |
(2-prop-2-enoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,11H,1,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNIXHJCEMKHML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456510 | |
Record name | [2-(Allyloxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26906-01-4 | |
Record name | [2-(Allyloxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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